Carbamic acid, [2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
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Overview
Description
TERT-BUTYL N-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)CARBAMATE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry and industrial applications .
Preparation Methods
The synthesis of TERT-BUTYL N-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)CARBAMATE involves multiple steps. One reported synthetic route starts from 1-methyl-1H-pyrazol-5-amine and includes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this synthetic route is approximately 59.5% . Industrial production methods typically involve similar multi-step processes, optimized for higher yields and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TERT-BUTYL N-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)CARBAMATE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: It is used in the study of biological processes and pathways involving benzimidazole derivatives.
Medicine: Benzimidazole derivatives are known for their antimicrobial, anticancer, and antiviral properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)CARBAMATE involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives typically exert their effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent. TERT-BUTYL N-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)CARBAMATE is unique due to its specific structure and the presence of the tert-butyl group, which can influence its chemical properties and biological activity.
Properties
Molecular Formula |
C17H24N4O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-(1H-benzimidazol-2-yl)ethylamino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C17H24N4O3/c1-11(19-16(23)24-17(2,3)4)15(22)18-10-9-14-20-12-7-5-6-8-13(12)21-14/h5-8,11H,9-10H2,1-4H3,(H,18,22)(H,19,23)(H,20,21) |
InChI Key |
CMIWLACQHWIALC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC1=NC2=CC=CC=C2N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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